molecular formula C7H12O B6615496 3-cyclopropyl-2-methylpropanal CAS No. 1024119-22-9

3-cyclopropyl-2-methylpropanal

Cat. No.: B6615496
CAS No.: 1024119-22-9
M. Wt: 112.17 g/mol
InChI Key: NOQCSSAEKDLHCI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylpropanal is a cyclic compound containing a cyclopropyl group, a methyl group, and an aldehyde functional group. It belongs to the class of organic compounds known as organic oxides, which are organic compounds containing an oxide group . The molecular formula is C7H12O .

Scientific Research Applications

Cyclopropanation of Nonactivated Alkenes

Research by Brunner, Elmer, and Schröder (2011) in the European Journal of Organic Chemistry outlines a process for cyclopropanation of nonactivated alkenes using triisobutylaluminum in dibromomethane. This method is catalyzed by FeCl3 and allows the synthesis of flavor and fragrance compounds, potentially applicable in the production of compounds like 3-cyclopropyl-2-methylpropanal (Brunner, Elmer, & Schröder, 2011).

Asymmetric Hydrogenation

Nakagawa, Sugimura, and Tai (1997) in Chemistry Letters discuss the enantio-differentiating hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate using a tartaric acid modified Raney nickel catalyst. This process achieves optical purity above 98%, highlighting a method for producing enantiomerically pure derivatives of 3-cyclopropyl compounds (Nakagawa, Sugimura, & Tai, 1997).

Lewis Acid-Catalyzed Ring-Opening

Lifchits and Charette (2008) in Organic Letters present a method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is significant for maintaining enantiomeric purity and has applications in the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Tropospheric Chemistry of 2-hydroxy-2-methylpropanal

Carrasco, Doussin, Picquet-Varrault, and Carlier (2006) in Atmospheric Environment investigate the tropospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol. This study is relevant for understanding atmospheric reactions and transformations of related compounds (Carrasco et al., 2006).

Self-Assembled Monolayers on Gold

Park, Smith, and Lee (2004) in Langmuir discuss the generation of self-assembled monolayers on gold using 2-alkyl-2-methylpropane-1,3-dithiol derivatives. This research has potential applications in nanotechnology and materials science, especially for compounds structurally similar to this compound (Park, Smith, & Lee, 2004).

Future Directions

Cyclopropane-containing compounds have been a topic of interest in organic chemistry due to their unique chemical properties . Future research could focus on developing specific synthesis methods for 3-cyclopropyl-2-methylpropanal, studying its chemical reactions, and exploring its potential applications. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins have been reported, which could be a potential area of exploration for this compound .

Biochemical Analysis

Biochemical Properties

It is known that branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, play important roles in many biochemical reactions . These aldehydes are key flavor compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids have been described and reviewed extensively in the literature .

Cellular Effects

It is known that aldehydes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that aldehydes can interact with biomolecules, leading to changes in gene expression . For example, propanal, a related compound, undergoes decomposition through several unimolecular reactions to form various products .

Temporal Effects in Laboratory Settings

It is known that the concentration of Strecker aldehydes, which include 2-methyl propanal and 3-methyl butanal, can increase over time under certain conditions .

Dosage Effects in Animal Models

The effects of 3-cyclopropyl-2-methylpropanal at different dosages in animal models have not been studied. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

It is known that cyclopropyl groups can be used advantageously to diminish oxidative metabolism in some circumstances .

Transport and Distribution

It is known that the concentration of Strecker aldehydes can increase more quickly after transport and storage simulation in certain conditions .

Subcellular Localization

Predicting the subcellular localization of molecules is an active area of research, and tools such as SLPred and DeepLoc 2.0 have been developed to predict multi-label subcellular localization using protein language models.

Properties

IUPAC Name

3-cyclopropyl-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQCSSAEKDLHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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